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Compound of Interest

(1R,2R)-2-
Compound Name: )
(benzylamino)cyclohexanol

Cat. No.: B184554

An In-depth Technical Guide to the Physical Properties of (1R,2R)-2-
(benzylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(benzylamino)cyclohexanol is a chiral amino alcohol with potential applications in
asymmetric synthesis and as a building block for pharmaceutical compounds. This technical
guide provides a summary of its known physical properties, generalized experimental protocols
for its synthesis and characterization, and a logical workflow for its analysis. Due to the limited
availability of specific experimental data in the public domain for this particular compound, this
guide also incorporates data from the closely related and well-characterized compound,
cyclohexanol, to provide context and expected spectral features.

Physical Properties

The quantitative physical properties of (1R,2R)-2-(benzylamino)cyclohexanol are not
extensively reported in publicly available literature. The following table summarizes the
available data and notes the absence of specific experimental values for key properties.
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Property Value Source
Molecular Formula C13H1oNO [1]
Molecular Weight 205.3 g/mol [1]
CAS Number 141553-09-5 [1]
Appearance No.t speci.fied (expected to be a

solid or ail)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Specific Rotation

Data not available

Experimental Protocols
Synthesis of (1R,2R)-2-(benzylamino)cyclohexanol

A common method for the synthesis of N-substituted amino alcohols is through the reductive

amination of an appropriate amino alcohol with an aldehyde or ketone. The following is a

generalized protocol for the synthesis of (1R,2R)-2-(benzylamino)cyclohexanol from

(1R,2R)-2-aminocyclohexanol and benzaldehyde.

Materials:

e Benzaldehyde

(1R,2R)-2-aminocyclohexanol

Dichloromethane (DCM) or Methanol as solvent

Sodium triacetoxyborohydride (NaBH(OAC)s3) or Sodium borohydride (NaBHa)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Saturated aqueous sodium bicarbonate (NaHCOs) solution
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Brine (saturated aqueous NaCl solution)
Ethyl acetate

Hexanes

Procedure:

Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in the chosen solvent (e.g., DCM) in a
round-bottom flask equipped with a magnetic stirrer.

Add benzaldehyde (1.0-1.2 eq) to the solution and stir at room temperature for 1-2 hours to
form the intermediate imine.

Cool the reaction mixture in an ice bath.

Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise,
maintaining the temperature below 10 °C.

Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of saturated aqueous NaHCOs solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate
(3 x volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous MgSOa4 or NazSOa.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

Purify the crude product by column chromatography on silica gel using a mixture of hexanes
and ethyl acetate as the eluent.

Spectroscopic Characterization

The structure of the synthesized (1R,2R)-2-(benzylamino)cyclohexanol would be confirmed

using standard spectroscopic techniques.
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2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
cyclohexyl ring protons, the benzylic protons, and the aromatic protons. The proton attached
to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the
3.5-4.5 ppm region. The benzylic protons (CHz-Ph) would likely appear as two doublets (due
to diastereotopicity) or a singlet around 3.8-4.5 ppm. The aromatic protons of the benzyl
group would be observed in the 7.2-7.4 ppm range. The protons on the cyclohexyl ring would
appear as a series of complex multiplets in the 1.0-2.5 ppm region. The hydroxyl (-OH) and
amine (-NH-) protons would appear as broad singlets, and their chemical shifts would be
concentration and solvent dependent.

e 13C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The
carbon attached to the hydroxyl group (C-OH) is expected in the 60-80 ppm region. The
benzylic carbon (CH2-Ph) would appear around 50-60 ppm. The aromatic carbons would be
found in the 127-140 ppm range. The carbons of the cyclohexyl ring would appear in the 20-
50 ppm region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of (1R,2R)-2-(benzylamino)cyclohexanol would exhibit characteristic
absorption bands for the functional groups present. A broad band in the region of 3300-3500
cm~1 would correspond to the O-H stretching vibration of the hydroxyl group. A medium
intensity band around 3300-3400 cm~* could be attributed to the N-H stretching vibration. C-H
stretching vibrations for the sp3 hybridized carbons of the cyclohexyl and benzylic groups would
be observed just below 3000 cm~1, while the sp? C-H stretches of the aromatic ring would
appear just above 3000 cm~1. A strong C-O stretching band would be expected in the 1050-
1150 cm~1 region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm~1
range.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation
pattern of the compound. The molecular ion peak [M]* would be expected at m/z = 205.
Common fragmentation patterns for amino alcohols include cleavage alpha to the nitrogen or
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oxygen atoms. A significant fragment would likely be observed at m/z = 91, corresponding to
the benzyl cation ([C7H7]*).

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of
(1R,2R)-2-(benzylamino)cyclohexanol.
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Workflow for (1R,2R)-2-(benzylamino)cyclohexanol Synthesis and Analysis
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Caption: A logical workflow for the synthesis, purification, and characterization of (1R,2R)-2-

(benzylamino)cyclohexanol.

Biological Activity
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There is currently no publicly available information on the biological activity or signaling
pathways associated with (1R,2R)-2-(benzylamino)cyclohexanol. Further research would be
required to investigate its potential pharmacological effects.

Conclusion

(1R,2R)-2-(benzylamino)cyclohexanol is a chiral molecule with potential for further
application in chemical synthesis. This guide provides a summary of its basic molecular
properties and outlines generalized experimental procedures for its preparation and analysis.
The lack of comprehensive public data on its physical properties and biological activity
highlights an opportunity for further research to fully characterize this compound and explore its
potential uses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. calpaclab.com [calpaclab.com]

 To cite this document: BenchChem. [(1R,2R)-2-(benzylamino)cyclohexanol physical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184554#1r-2r-2-benzylamino-cyclohexanol-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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